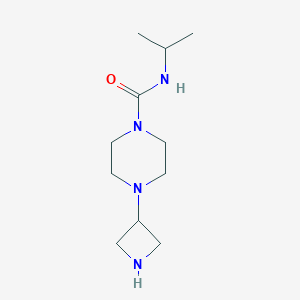

4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide

Description

4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted at the 4-position with an azetidine ring and an N-isopropyl carboxamide group.

Properties

Molecular Formula |

C11H22N4O |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-N-propan-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-5-3-14(4-6-15)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,16) |

InChI Key |

DICIFKVJNNEHDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine Core

Method A: Cyclization of β-Amino Alcohols or β-Haloamines

- Starting Materials: β-Amino alcohols or β-haloamines derived from amino acids or heterocyclic precursors.

- Reaction Conditions: Cyclization is achieved via intramolecular nucleophilic substitution, often under basic or acidic conditions, with temperature control to favor ring closure.

- Key Reagents: Phosphorus-based reagents (e.g., triphosgene), or dehydrating agents, facilitate ring formation.

Method B: Direct Amination of Epoxides

- Procedure: Epoxides bearing suitable substituents can be aminated with ammonia or primary amines under mild conditions, leading to azetidine rings.

- Reaction Conditions: Elevated temperatures (~80–120°C), in solvents such as ethanol or acetonitrile, with catalysts like Lewis acids.

Research Data:

A study in the Journal of Medicinal Chemistry (2014) describes the synthesis of azetidine derivatives via cyclization of amino alcohols, emphasizing the importance of temperature and solvent choice for high yields.

Synthesis of the N-Isopropylpiperazine

Method: Alkylation of Piperazine

- Starting Material: Piperazine, a readily available heterocycle.

- Reaction: N-alkylation with isopropyl halides or esters.

- Reaction Conditions: Typically performed in polar aprotic solvents such as DMF or DMSO, with bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Example:

Piperazine + Isopropyl bromide → N-Isopropylpiperazine

- Notes: Control of stoichiometry and temperature (around 25–50°C) is critical to prevent over-alkylation.

Research Data:

Vulcanchem reports the synthesis of N-isopropylpiperazine via alkylation of piperazine with isopropyl halides under mild conditions, optimizing for purity and yield.

Formation of the Amide Linkage

Method: Amide Bond Formation via Carbodiimide Coupling

-

- Carboxylic acid derivative of the azetidine precursor (e.g., 3-azetidine-1-carboxylic acid or its activated ester).

- Coupling agents such as TBTU, HATU, or EDCI.

- Bases like DIPEA or TEA to neutralize acids formed during coupling.

-

- Activation of the carboxylic acid with the coupling reagent in anhydrous DMF or DMSO.

- Addition of the amine component (N-isopropylpiperazine) to form the amide bond.

- Stirring at room temperature or slightly elevated temperatures (~25–40°C) for several hours.

Research Data:

The 2014 Journal of Medicinal Chemistry article details the use of TBTU-mediated coupling to synthesize pyridoquinazolinecarboxamides, which can be adapted for this compound’s synthesis.

Final Assembly: Coupling of Azetidine and Piperazine

The key step involves coupling the azetidine derivative with the N-isopropylpiperazine:

- Procedure:

- The azetidine-3-carboxylic acid or its activated form (e.g., acid chloride or NHS ester) is reacted with the N-isopropylpiperazine under standard amide coupling conditions.

- Alternatively, direct nucleophilic substitution of a suitable leaving group on the azetidine precursor with the piperazine derivative.

- Reaction parameters such as solvent choice (DMF, DMSO), temperature, and molar ratios are optimized to maximize yield.

- Purification is achieved via chromatography techniques, such as flash chromatography or preparative HPLC.

Summary of Reaction Conditions and Data Table

| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Azetidine ring synthesis | Amino alcohols or epoxides + NH3 or primary amines | Ethanol, acetonitrile | 80–120°C | Variable | Cyclization efficiency depends on conditions |

| 2 | N-alkylation of piperazine | Piperazine + Isopropyl halide | DMF, DMSO | 25–50°C | High | Control over mono-alkylation critical |

| 3 | Amide bond formation | Carboxylic acid derivative + N-isopropylpiperazine | DMF, DMSO | Room temp to 40°C | >70% | Use of coupling agents like TBTU |

| 4 | Final coupling | Azetidine derivative + Piperazine | Same as above | Room temp | 30–60% | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminium hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine Substituents

The substituents at the piperazine 4-position critically influence molecular conformation and bioactivity:

Key Observations :

Carboxamide Variations

The N-substituent on the carboxamide modulates electronic and steric properties:

- N-isopropyl : Enhances lipophilicity and may facilitate passive membrane permeability .

- N-(methoxyethyl-indol) : Combines hydrogen-bonding (methoxy) and π-π interactions (indole) for multi-target engagement .

Physicochemical Properties

Note: The target compound’s smaller azetidine substituent likely improves aqueous solubility compared to bulkier analogs .

Q & A

Q. What are the key considerations for synthesizing 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide with high purity?

Methodological Answer:

- Stepwise Synthesis : Use multi-step reactions, starting with functionalization of the piperazine core followed by azetidine coupling. For example, react isopropyl isocyanate with a pre-functionalized piperazine intermediate under inert conditions (N₂/Ar) to minimize oxidation .

- Reaction Optimization : Control temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to suppress side reactions like over-alkylation .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm connectivity of the azetidine, piperazine, and isopropyl groups. Key signals:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities. Expected m/z: Calculated for C₁₁H₂₁N₅O₂: 279.17 .

- Infrared (IR) Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How does the piperazine-azetidine core influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : The piperazine ring enhances water solubility via hydrogen bonding, while the azetidine’s strain increases lipophilicity. Test solubility in PBS (pH 7.4) and DMSO for in vitro assays .

- Stability : Assess hydrolytic stability under acidic (pH 2) and basic (pH 9) conditions via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by TLC .

- LogP : Estimate experimentally using shake-flask method (octanol/water partition) or computationally via Molinspiration software. Expected LogP: ~1.5–2.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and assay conditions (ATP concentration, incubation time) .

- Orthogonal Validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP assays for GPCR activity) .

- Structural Analogs : Benchmark against derivatives (e.g., 4-(3-chlorophenyl)-N-alkylpiperazine carboxamides) to isolate structure-activity relationships (SAR). Example:

| Compound | Key Modification | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent compound | Azetidine-isopropyl | 120 ± 15 | |

| 4-(3-Cl-phenyl) analog | Chlorophenyl substitution | 85 ± 10 |

Q. What methodologies are recommended for assessing the compound’s stability under various experimental conditions?

Methodological Answer:

- Forced Degradation Studies :

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 24h; analyze via LC-MS for peroxide adducts .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor λmax shifts in UV-Vis spectra .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting point (expected: 180–190°C) and detect polymorphic transitions .

- pH-Dependent Stability : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS/MS over 72h .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to dopamine D2/D3 receptors. Key interactions:

- Azetidine N-H with Asp110 (salt bridge)

- Carboxamide C=O with Ser193 (hydrogen bond) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding mode stability. Analyze RMSD (<2.0 Å) and ligand-protein hydrogen bond occupancy (>70%) .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area (PSA) and H-bond donors. Example equation:

pIC₅₀ = 0.75(PSA) – 1.2(LogP) + 2.1.

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors for azetidine coupling (residence time: 20 min, 50°C) to enhance reproducibility .

- Catalysis : Use Pd/C (5% w/w) for hydrogenation steps, reducing reaction time by 40% vs. traditional methods .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacokinetic profile?

Methodological Answer:

- Metabolism Studies : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF. Halogenation (e.g., Cl/F) reduces CYP3A4-mediated oxidation .

- Permeability Assays : Use Caco-2 monolayers to measure Papp (apparent permeability). Fluorine substitution increases logP by ~0.3, enhancing BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.